1-Benzyl-3-(chloromethyl)piperidine
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Overview
Description
1-Benzyl-3-(chloromethyl)piperidine is an organic compound with the molecular formula C₁₃H₁₈ClN. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine. This intermediate is then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(chloromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution Products: Azides, nitriles, and secondary amines.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Secondary amines and other reduced compounds.
Scientific Research Applications
1-Benzyl-3-(chloromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(chloromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA via intercalation, affecting gene expression and cellular processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Benzylpiperidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)piperidine: Lacks the benzyl group, leading to variations in chemical behavior and biological activity.
N-Benzylpiperidine: Similar structure but different substitution pattern, affecting its properties and uses.
Uniqueness: 1-Benzyl-3-(chloromethyl)piperidine is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHCPIREAQQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547599 |
Source
|
Record name | 1-Benzyl-3-(chloromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104778-58-7 |
Source
|
Record name | 1-Benzyl-3-(chloromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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